molecular formula C11H13NO3 B263789 N-(4-acetylphenyl)-2-methoxyacetamide

N-(4-acetylphenyl)-2-methoxyacetamide

Cat. No.: B263789
M. Wt: 207.23 g/mol
InChI Key: ORZFTELEAXKDTN-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-methoxyacetamide is an acetamide derivative featuring a 4-acetylphenyl group attached to the nitrogen atom and a methoxy group at the 2-position of the acetamide backbone. This compound is of interest in organic and medicinal chemistry due to its structural motifs, which are commonly found in bioactive molecules and synthetic intermediates.

For methoxy substitution, reaction with methoxyacetyl chloride or sodium methoxide could replace the chloro group in precursors like N-(4-acetylphenyl)-2-chloroacetamide .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-methoxyacetamide

InChI

InChI=1S/C11H13NO3/c1-8(13)9-3-5-10(6-4-9)12-11(14)7-15-2/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

ORZFTELEAXKDTN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Acetylphenyl)-2-chloroacetamide

  • Structure : 4-Acetylphenyl group with a 2-chloro substituent.
  • Reactivity : The chloro group is highly reactive in nucleophilic substitution (SN2), enabling the synthesis of sulfur-containing heterocycles (e.g., benzothiazoles) .
  • Applications: Key intermediate for antimicrobial agents; used in the synthesis of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives .
  • Key Difference : Higher reactivity compared to the methoxy analog, making it preferable for further functionalization.

N-(4-Acetylphenyl)-2-azidoacetamide

  • Structure : Azido group replaces the methoxy moiety.
  • Reactivity : The azido group participates in click chemistry (e.g., Huisgen cycloaddition) and thermal decomposition to nitrenes, useful in polymer crosslinking .
  • Applications: Potential in bioconjugation and materials science.

N-(4-Acetylphenyl)-2-(tetrazolyl)acetamide

  • Structure : Tetrazole ring at the 2-position.
  • Reactivity : Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability .
  • Applications : Explored as inhibitors of inflammatory pathways (e.g., IL-6/STAT3) .

N-(4-Methoxyphenyl)acetamide Derivatives

  • Structure : Methoxy group on the phenyl ring instead of acetyl.
  • Reactivity : Reduced electron-withdrawing effects compared to acetyl, altering solubility and electronic properties.
  • Applications : Intermediate in dye synthesis and pharmaceuticals (e.g., phenacetin analogs) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
N-(4-acetylphenyl)-2-methoxyacetamide 4-acetylphenyl, 2-methoxy C₁₁H₁₃NO₃ 207.23 Drug intermediate
N-(4-acetylphenyl)-2-chloroacetamide 4-acetylphenyl, 2-chloro C₁₀H₁₀ClNO₂ 211.65 Antimicrobial agent synthesis
2-Azido-N-(4-methoxyphenyl)acetamide 4-methoxyphenyl, 2-azido C₉H₁₀N₄O₂ 206.20 Bioconjugation
N-(4-Methoxyphenyl)acetamide 4-methoxyphenyl C₉H₁₁NO₂ 165.19 Pharmaceutical intermediate

Table 2: Key Research Findings

Compound Key Findings References
N-(4-acetylphenyl)-2-chloroacetamide Core precursor for benzothiazole derivatives with MIC values <5 µg/mL
N-(4-acetylphenyl)-2-(tetrazolyl)acetamide Inhibits IL-6/STAT3 pathway at IC₅₀ ~10 µM
2-Azido-N-(4-methoxyphenyl)acetamide Crystal structure resolved; used in polymer networks
N-(2-Methoxy-4-nitrophenyl)acetamide Nitro group enhances electrophilicity for dye intermediates

Reactivity and Application Notes

  • Methoxy vs. Chloro : The methoxy group in this compound reduces electrophilicity compared to the chloro analog, favoring stability over reactivity. This makes it suitable for applications requiring prolonged metabolic half-life .
  • Tetrazole as Bioisostere : Tetrazole-containing analogs mimic carboxylic acids, enhancing bioavailability and resistance to enzymatic degradation .
  • Azido Functionalization : Enables modular synthesis via click chemistry, advantageous in targeted drug delivery systems .

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